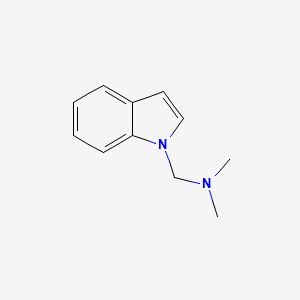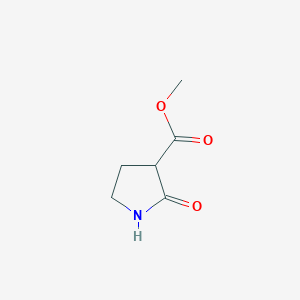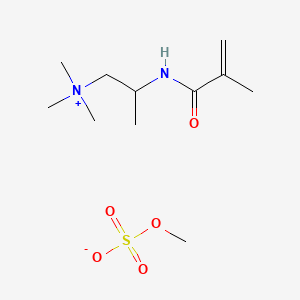
4-Bromo-2-methylbenzimidamide
Descripción general
Descripción
4-Bromo-2-methylbenzimidamide is an organic compound with the molecular formula C8H9BrN2 It is a derivative of benzimidazole, where the benzimidazole ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylbenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-methylaniline.
Formation of Benzimidazole Ring: The 4-bromo-2-methylaniline undergoes cyclization with formamide or a similar reagent to form the benzimidazole ring.
Amidation: The resulting 4-bromo-2-methylbenzimidazole is then treated with an appropriate amidating agent, such as ammonium chloride or an amine, to introduce the imidamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-methylbenzimidamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and conditions involving Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzimidamides can be formed.
Oxidation Products: Oxidation can yield benzimidazole oxides.
Reduction Products: Reduction can produce benzimidazole amines.
Aplicaciones Científicas De Investigación
4-Bromo-2-methylbenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methylbenzimidamide depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Materials Science: In organic semiconductors, the compound’s electronic properties, such as electron affinity and ionization potential, play a crucial role in its function as a charge carrier.
Comparación Con Compuestos Similares
4-Bromo-2-methylbenzimidazole: Lacks the imidamide group but shares the benzimidazole core structure.
2-Methylbenzimidamide: Lacks the bromine substitution but has the imidamide group.
4-Bromo-1H-benzimidazole: Similar structure but without the methyl group at the 2-position.
Uniqueness: 4-Bromo-2-methylbenzimidamide is unique due to the presence of both the bromine atom and the methyl group on the benzimidazole ring, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance its binding affinity and specificity in medicinal applications, as well as its electronic properties in materials science.
Propiedades
IUPAC Name |
4-bromo-2-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGVXLZCQYPKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404825 | |
| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856166-20-6 | |
| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)



![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)







